molecular formula C17H21N5OS2 B2594508 N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 1030767-46-4

N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2594508
CAS No.: 1030767-46-4
M. Wt: 375.51
InChI Key: YSTFJGKYYWGRIN-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a 1,2,4-triazole core, a structure frequently investigated in medicinal chemistry and agrochemical research for its potential biological activities . The specific combination of the 1,2,4-triazole ring with cyclopropyl and thiophene substituents makes it a compound of significant interest for researchers exploring new chemical entities. Potential research applications for this compound include serving as a key intermediate in organic synthesis or as a candidate for bioactivity screening in various pharmacological and biological assays. Researchers are exploring these structural motifs in the development of novel therapeutic agents . This product is intended for use by qualified laboratory researchers only. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, and all laboratory work should be conducted in accordance with established safety protocols. For specific handling and storage information, please refer to the safety data sheet.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS2/c1-11(2)17(3,10-18)19-14(23)9-25-16-21-20-15(13-5-4-8-24-13)22(16)12-6-7-12/h4-5,8,11-12H,6-7,9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTFJGKYYWGRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Thiophene Ring: This step involves the incorporation of the thiophene moiety through a coupling reaction.

    Attachment of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the intermediates to form the desired compound under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiophene ring, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The cyano group and the triazole ring are likely to play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The thiophene ring may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Triazole-Acetamide Derivatives

Compound Name Triazole Substituents Acetamide Side Chain Key Structural Features
Target Compound 4-cyclopropyl, 5-thiophen-2-yl 2-Cyano-3-methylbutan-2-yl Cyclopropyl enhances metabolic stability; thiophene improves π-π interactions
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () 4-amino, 5-furan-2-yl Variable (e.g., alkyl, aryl) Amino group increases polarity; furan offers moderate electron-withdrawing effects
2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide () 4-amino, 5-2-fluorophenyl 2-(propan-2-yl)phenyl Fluorophenyl boosts lipophilicity; isopropylphenyl enhances steric hindrance
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-pyridin-2-yl 4-chloro-2-methoxy-5-methylphenyl Pyridine introduces basicity; chloro and methoxy groups modulate solubility

Key Observations :

  • Cyclopropyl vs. Amino/Ethyl Groups: The cyclopropyl group in the target compound may improve metabolic stability compared to amino or ethyl substituents in analogs, which are more prone to oxidative degradation .
  • Thiophen-2-yl vs.
  • Cyano Side Chain: The 2-cyano-3-methylbutan-2-yl group likely reduces solubility compared to simpler alkyl chains but may enhance receptor affinity via dipole interactions .

Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

Table 2: Hypothetical Property Comparison

Property Target Compound 5-Furan-2-yl Analog () 5-2-Fluorophenyl Analog ()
LogP ~3.5 (estimated) ~2.8 (polar furan reduces logP) ~4.1 (fluorophenyl increases logP)
Solubility (mg/mL) Low (cyano group decreases aqueous solubility) Moderate (amino group improves solubility) Low (fluorophenyl and isopropylphenyl reduce solubility)
Metabolic Stability High (cyclopropyl resists oxidation) Moderate (amino group susceptible to metabolism) Low (fluorophenyl may undergo Phase I metabolism)

Anti-Exudative Activity

highlights that 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rodent models . The target compound’s thiophen-2-yl group may enhance activity due to increased membrane permeability, though this requires experimental validation.

Pharmacokinetic Considerations

Compounds with pyridinyl or methoxy groups (e.g., ) demonstrate improved bioavailability compared to furan derivatives, suggesting that the target compound’s thiophene and cyclopropyl substituents may offer a balance between solubility and absorption .

Biological Activity

N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound notable for its potential biological activities. This compound features a cyano group, a triazole ring, and a sulfanyl moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The chemical structure of the compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C15H23N5OS
Molecular Weight 321.4 g/mol
CAS Number 1324398-68-6

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can interact with the active sites of various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of antifungal and antibacterial activities.
  • Receptor Modulation : The compound may bind to specific receptors in biological systems, altering signaling pathways that are crucial for cellular responses.

Biological Activity

Research has indicated that compounds containing triazole and sulfanyl groups exhibit a range of biological activities, including:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of similar triazole derivatives. For instance:

  • Triazole-containing compounds have shown effectiveness against fungal pathogens such as Candida albicans and Aspergillus fumigatus.

Anticancer Potential

The incorporation of the triazole structure has been linked to anticancer activities in various studies:

  • A combinatorial library study demonstrated that derivatives of triazoles exhibited significant cytotoxicity against cancer cell lines, suggesting potential for development as anticancer agents .

Case Studies

  • Antifungal Activity : A study evaluated the efficacy of triazole derivatives against Candida species. Results indicated that modifications at the sulfanyl position enhanced antifungal activity significantly .
  • Anticancer Screening : A study involving structural analogs showed that certain modifications led to improved selectivity and potency against specific cancer types . The mechanism was attributed to enhanced interaction with cancer-specific targets.

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